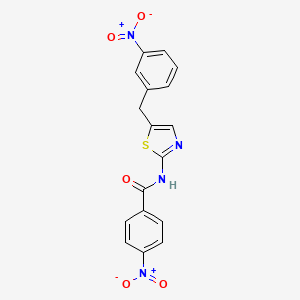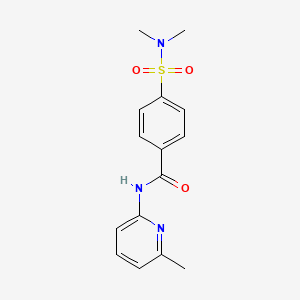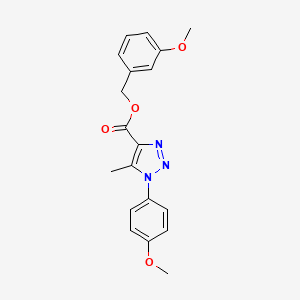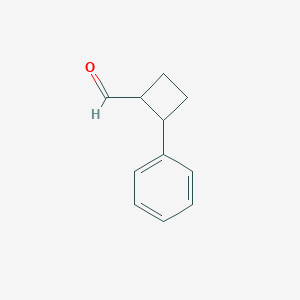![molecular formula C21H24N4O5 B2934267 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-23-5](/img/structure/B2934267.png)
2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical with the molecular formula C21H24N4O5 .
Synthesis Analysis
The synthesis of similar compounds, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, involves a two-step process. The first step is the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates. The second step is a “green” catalytic reductive cyclization of the obtained 2-nitro ester intermediates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 412.44. The predicted boiling point is 639.8±55.0 °C, and the predicted density is 1.280±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one, while not directly mentioned, is related to compounds with similar structural motifs studied for their chemical synthesis and properties. For example, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted the potential for such compounds in producing anti-inflammatory and analgesic agents. These studies involve complex chemical synthesis processes and explore the biological activities of the synthesized compounds, indicating a broad interest in the chemical manipulation and application of benzoxazinone derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Pharmacological Investigations
Pharmacological studies on related compounds, such as the synthesis and effects of optically active derivatives, reveal insights into their potential therapeutic applications. Optically active derivatives of similar structural frameworks have been synthesized and evaluated for their pharmacological properties, such as antihypertensive effects and interactions with specific biological targets. These investigations contribute to understanding the structure-activity relationships and potential therapeutic uses of such compounds (Ashimori et al., 1991).
Antimicrobial and Antitumor Potential
Research into the antimicrobial activities of new 1,2,4-triazole derivatives, including compounds with similar chemical structures, indicates the potential of these molecules in developing new antimicrobial agents. The synthesis and subsequent testing of these compounds against various microorganisms provide valuable insights into their utility in combating microbial infections (Fandaklı et al., 2012). Furthermore, studies on benzoxazino- and naphthoxazinoquinoline derivatives as potential antitumor agents emphasize the ongoing interest in exploring the therapeutic applications of benzoxazinone derivatives in oncology, highlighting the diverse pharmacological potentials of these compounds (Nasr et al., 1974).
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties impact the compound’s bioavailability and its potential as a therapeutic agent. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and the downstream effects of this activity. This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate , potentially influencing conditions related to these areas.
Propiedades
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-20-21(26)22-18-14-16(25(27)28)4-7-19(18)30-20/h2-7,14,20H,8-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURLHRFNVFMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2934184.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)


![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)



